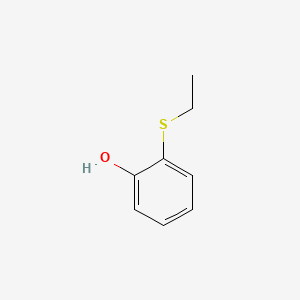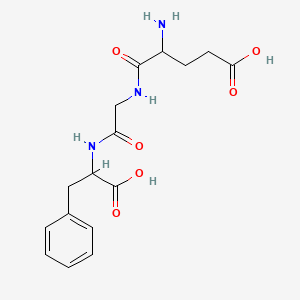
H-Glu-Gly-Phe-OH
Overview
Description
Glu-Gly-Phe is a tripeptide consisting of L-glutamic acid, glycine and L-phenylalanine residues joined in sequence. It derives from a L-glutamic acid and a L-phenylalanine.
Scientific Research Applications
Amino Acids in Crop Development
The use of amino acids like glutamate (Glu), phenylalanine (Phe), and glycine (Gly) has been explored in agricultural contexts. A study by Teixeira et al. (2018) focused on soybean crops, investigating how these amino acids affect nitrogen metabolism and productivity. The research found that applying Glu, Phe, Gly, and a combination of these amino acids can enhance the total amino acids content in soybean leaves and improve soybean production (Teixeira et al., 2018).
Peptide Synthesis and Enzyme Models
In the field of biochemistry, peptides containing Glu, Gly, and Phe have been synthesized for various purposes. Suzuki and Sasaki (1973) synthesized a decapeptide including these amino acids, demonstrating techniques like stepwise chain elongation and fragment condensation. This type of research aids in understanding peptide structures and functions (Suzuki & Sasaki, 1973).
Biophysical and Chemical Studies
Studies have also delved into the biophysical and chemical properties of peptides containing these amino acids. For instance, Harrison (2003) explored the fragmentation reactions of protonated peptides including Glu and Gly, offering insights into their structural and chemical behaviors. Such studies are crucial for understanding the molecular dynamics and interactions of peptides (Harrison, 2003).
Properties
IUPAC Name |
4-amino-5-[[2-[(1-carboxy-2-phenylethyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c17-11(6-7-14(21)22)15(23)18-9-13(20)19-12(16(24)25)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQVYZXPYSYPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294763 | |
| Record name | glu-gly-phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42155-93-1 | |
| Record name | NSC97953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glu-gly-phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of H-Glu-Gly-Phe-OH?
A1: this compound has the molecular formula C15H21N3O7 and a molecular weight of 351.35 g/mol.
Q2: Are there any characteristic spectroscopic features of this tripeptide?
A2: While a specific spectroscopic study focusing solely on this compound isn't available in the provided research, related studies utilize techniques like mass spectrometry [1, 3] and nuclear magnetic resonance (NMR) [14] to analyze similar peptides. These techniques are valuable for identifying fragmentation patterns, confirming peptide synthesis, and investigating conformational properties.
Q3: How do structural modifications to the peptide sequence impact its activity?
A3: Research indicates that even slight changes in amino acid sequence within peptides can significantly alter their biological activity. For example, replacing Gly with D-Ala in the opioid peptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu significantly changes its conformational preferences and potentially its activity [8, 11]. Additionally, changing the position of Lys and Glu in cyclic peptide analogs affects their opioid activity [3].
Q4: Can the stability of this compound be enhanced through specific formulation strategies?
A4: While the provided research doesn't focus on this compound formulation, general peptide formulation strategies often involve lyophilization, the use of stabilizing excipients, or encapsulation techniques [17]. These approaches aim to minimize degradation, improve solubility, and enhance the peptide's shelf life.
Q5: Does this compound possess any known biological activity?
A5: While specific bioactivity data for this compound is not directly addressed in the research provided, related studies indicate its potential relevance in various biological contexts. For instance, this compound is structurally similar to peptides known to interact with enzymes like pepsin [18] and influence processes such as leucocyte migration [6]. These studies suggest a potential, albeit unexplored, bioactivity for this tripeptide.
Q6: What insights do we have into the fragmentation pathways of peptides containing Glu residues?
A6: Mass spectrometry studies reveal distinct fragmentation patterns for peptides containing Glu. Protonated dipeptides containing Glu primarily eliminate H2O and H-Xxx-OH plus CO, producing the glutamic acid immonium ion with a mass-to-charge ratio (m/z) of 102 [1]. These fragmentation patterns are valuable for identifying and characterizing Glu-containing peptides.
Q7: Can computational chemistry be used to predict the properties and interactions of peptides like this compound?
A7: Absolutely. Computational tools like conformational analysis and quantitative structure-activity relationship (QSAR) models are crucial for understanding peptide behavior [8, 11, 12]. These methods help predict how different peptide sequences fold, interact with targets, and potentially exhibit specific biological activities.
Q8: What future research avenues are relevant to fully understanding this compound?
A8: Investigating its interactions with potential biological targets (e.g., enzymes, receptors) is crucial. Additionally, exploring its stability, degradation pathways, and potential formulation strategies would be beneficial. Further research using advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, is essential for comprehensive characterization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


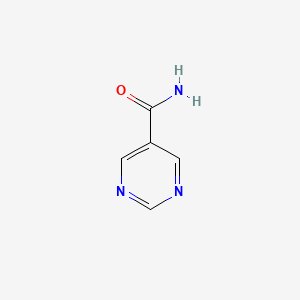


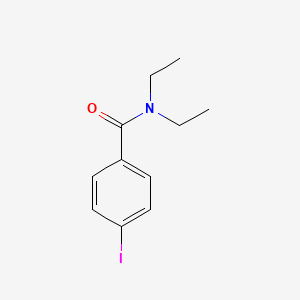
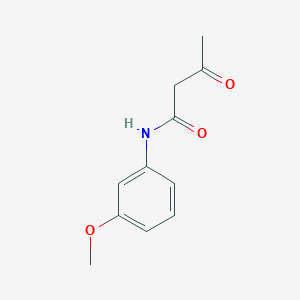





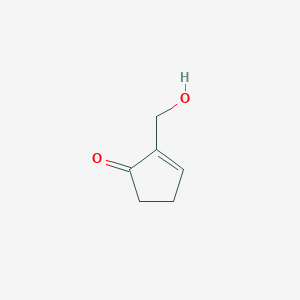
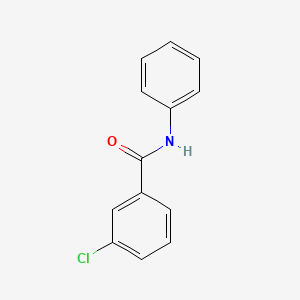
![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)
